molecular formula C17H18N2O6S B2675671 (Z)-ethyl 2-(2-((5,6-dihydro-1,4-dioxine-2-carbonyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865248-64-2

(Z)-ethyl 2-(2-((5,6-dihydro-1,4-dioxine-2-carbonyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2675671
CAS No.: 865248-64-2
M. Wt: 378.4
InChI Key: OFYGVRIMBFOMDG-ZCXUNETKSA-N
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Description

The compound contains several functional groups, including an ethyl group, a carbonyl group, an imino group, a methoxy group, and a benzo[d]thiazol group. It also contains a 5,6-dihydro-1,4-dioxine ring, which is a six-membered ring with two oxygen atoms .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The exact structure would depend on the specific arrangement and connectivity of these groups .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The carbonyl and imino groups, for example, are often reactive and could participate in various addition or substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Synthesis and Reactivity

Research has demonstrated various methods for synthesizing related thiazole derivatives, which have shown significant versatility in chemical reactions. For example, Mohamed (2014) detailed a convenient synthesis process for ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a]pyridine-4-carboxylate derivatives, showcasing the compound's potential in forming a wide array of structurally diverse molecules through reactions with different arylidinemalononitrile derivatives (Mohamed, 2014). This versatility is crucial for developing compounds with tailored properties for various applications.

Antimicrobial Activity

Wardkhan et al. (2008) explored the antimicrobial activities of new thiazole and fused thiazole derivatives, demonstrating their potential in combating bacterial and fungal pathogens. The study highlighted the synthesis of compounds with significant in vitro antimicrobial activity against a range of microorganisms, including Escherichia coli and Xanthomonas citri (Wardkhan et al., 2008). Such findings indicate the promise of thiazole derivatives in developing new antimicrobial agents.

Catalytic Applications

Ghorbanloo and Alamooti (2017) reported on the encapsulation of a molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y, showcasing its efficiency as a reusable catalyst for the oxidation of primary alcohols and hydrocarbons. The study underscores the compound's potential in catalysis, emphasizing its high catalytic activity, stability, and reusability (Ghorbanloo & Alamooti, 2017).

Antioxidative Properties

Makkar and Chakraborty (2018) isolated a highly oxygenated antioxidative 2H-chromen derivative from the red seaweed Gracilaria opuntia, highlighting its significant antioxidative activity and potential anti-inflammatory properties by inhibiting pro-inflammatory enzymes. This research points to the broader applicability of related compounds in antioxidative and anti-inflammatory contexts (Makkar & Chakraborty, 2018).

Mechanism of Action

Without specific context (such as the compound’s use in a biological or industrial process), it’s difficult to predict the mechanism of action of this compound .

Safety and Hazards

Without specific data, it’s hard to comment on the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. This could include investigating its reactivity, stability, and any biological activity .

Properties

IUPAC Name

ethyl 2-[2-(2,3-dihydro-1,4-dioxine-5-carbonylimino)-6-methoxy-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O6S/c1-3-24-15(20)9-19-12-5-4-11(22-2)8-14(12)26-17(19)18-16(21)13-10-23-6-7-25-13/h4-5,8,10H,3,6-7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFYGVRIMBFOMDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=COCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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